molecular formula C19H17F3N2O4S B2932713 N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide CAS No. 1421482-29-2

N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2932713
CAS No.: 1421482-29-2
M. Wt: 426.41
InChI Key: VOFQDMVCBIYTHC-UHFFFAOYSA-N
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Description

This compound features a phenylacetamide core substituted with a sulfamoyl group at the para position. The sulfamoyl nitrogen is further linked to a but-2-yn-1-yl chain bearing a 3-(trifluoromethyl)phenoxy moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the sulfamoyl group may contribute to hydrogen bonding and target binding affinity.

Properties

IUPAC Name

N-[4-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4S/c1-14(25)24-16-7-9-18(10-8-16)29(26,27)23-11-2-3-12-28-17-6-4-5-15(13-17)19(20,21)22/h4-10,13,23H,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFQDMVCBIYTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide is typically synthesized through a multi-step organic synthesis process. The primary synthetic route involves:

  • Formation of the Trifluoromethylphenoxy Intermediate: : This involves the reaction of 3-(trifluoromethyl)phenol with suitable alkylating agents under controlled conditions to form the trifluoromethylphenoxy moiety.

  • Alkynylation: : The trifluoromethylphenoxy intermediate undergoes an alkynylation reaction with a but-2-ynyl halide to form an alkynyl-substituted intermediate.

  • Sulfamoylation: : The alkynyl-substituted intermediate is then reacted with sulfonamide derivatives under appropriate conditions to introduce the sulfamoyl group.

  • Acetylation: : Finally, the resultant compound is acetylated using acetic anhydride in the presence of a base to obtain this compound.

Industrial Production Methods

For industrial-scale production, the aforementioned synthetic route is optimized for cost-efficiency, yield, and purity. Key factors include the selection of catalysts, solvents, and reaction conditions to ensure high throughput and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions, such as:

  • Oxidation: : This compound can be oxidized under controlled conditions to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

  • Reduction: : Reduction reactions can yield corresponding amines or other reduced derivatives.

  • Substitution: : The trifluoromethyl group can undergo electrophilic aromatic substitution reactions.

  • Hydrolysis: : The acetamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

  • Oxidation: : Use of reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or osmium tetroxide.

  • Reduction: : Use of reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

  • Substitution: : Conditions vary based on the desired substitution, often involving strong acids or bases.

  • Hydrolysis: : Use of aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Amines.

  • Substitution: Various trifluoromethyl-substituted derivatives.

  • Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide has several scientific research applications, including but not limited to:

Chemistry

  • Chemical Synthesis: : Used as an intermediate or a building block in the synthesis of more complex molecules.

  • Catalysis: : May serve as a ligand or a functional group in catalytic processes.

Biology

  • Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, which could be useful in various biochemical assays.

  • Protein Binding Studies: : Used in studying protein-ligand interactions due to its unique chemical structure.

Medicine

  • Drug Development: : Explored as a potential therapeutic agent due to its biological activity, including anti-inflammatory or anti-cancer properties.

Industry

  • Materials Science: : Used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide exerts its effects is dependent on its interaction with molecular targets and pathways involved. It is believed to act by:

  • Binding to Enzymes: : The compound may inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate binding or enzyme activity.

  • Pathway Modulation: : It may modulate specific biochemical pathways, leading to alterations in cellular processes.

Comparison with Similar Compounds

Sulfamoyl Phenylacetamide Derivatives

Compounds with sulfamoyl-linked phenylacetamide scaffolds are prevalent in medicinal and agrochemical research. Key analogs include:

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Biological Activity/Application Reference
N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)acetamide Pyridin-2-yl sulfamoyl 72 N/A Apoptosis inducer (colon cancer)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl, nitro, chloro substituents N/A N/A Heterocyclic synthesis intermediate
Target Compound CF₃-phenoxy butynyl-sulfamoyl N/A N/A Hypothesized pesticidal/antimicrobial activity

Key Observations :

  • The pyridine-sulfamoyl analog () demonstrates anticancer activity, suggesting sulfamoyl phenylacetamides may broadly modulate apoptosis.
  • The methylsulfonyl analog () highlights the role of electron-withdrawing groups (e.g., nitro, chloro) in stabilizing intermediates for heterocyclic synthesis.

Trifluoromethyl-Substituted Analogs

The CF₃ group is a critical pharmacophore in agrochemicals and pharmaceuticals:

Compound Name Core Structure Application/Activity Key Features Reference
Diflufenican Pyridinecarboxamide-CF₃-phenoxy Herbicide High lipophilicity, photostability
N-(3-Trifluoroacetyl-indol-7-yl)acetamide Indole-CF₃-acetyl Antimalarial (pLDH assay) Electrophilic trifluoroacetyl group
Target Compound Phenylacetamide-CF₃-phenoxy Hypothesized pesticidal activity Alkyne spacer enhances rigidity

Key Observations :

  • Diflufenican () utilizes a CF₃-phenoxy group for herbicidal activity, suggesting similar moieties in the target compound may confer pesticidal properties.
  • The trifluoroacetyl group in indole derivatives () enhances bioactivity via electrophilic interactions, whereas the target’s CF₃-phenoxy group may improve membrane permeability.

Phenoxy-Linked Acetamides

Phenoxy groups are common in bioactive molecules:

Compound Name Phenoxy Substituent Synthesis Yield (%) Melting Point (°C) Activity Reference
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide 4-Butyryl-2-fluorophenoxy 82 75 Intermediate
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide Hydroxyalkylamine substituent 54 84 Intermediate
Target Compound 3-(Trifluoromethyl)phenoxy N/A N/A Hypothesized broad bioactivity

Key Observations :

  • Fluorinated phenoxy analogs () exhibit high synthetic yields (82%) and solid-state stability (melting points >70°C).
  • The target’s 3-CF₃-phenoxy group may reduce metabolic degradation compared to fluorophenoxy analogs.

Biological Activity

N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological implications based on current research findings.

1. Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group, a phenoxy moiety, and a sulfamoyl group attached to an acetamide backbone. Its molecular formula is C16H16F3N3O3SC_{16}H_{16}F_3N_3O_3S, and it has a molecular weight of 395.43 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological targets.

2. Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Phenoxy Intermediate : The reaction begins with the preparation of 3-(trifluoromethyl)phenol, which is reacted with an appropriate alkyne.
  • Coupling Reaction : The phenoxy intermediate is coupled with a but-2-yn-1-yl halide under basic conditions.
  • Amidation : Finally, amidation occurs with an appropriate amine to yield the target compound.

3.1 Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in specific studies . The mechanism of action is thought to involve inhibition of bacterial enzymes crucial for survival.

3.2 Anti-inflammatory Properties

Research has suggested that compounds containing sulfamoyl groups can inhibit the NLRP3 inflammasome pathway, which plays a critical role in inflammatory diseases . This inhibition could lead to reduced inflammation in conditions such as Alzheimer's disease and Parkinson's disease.

3.3 Cytotoxicity Studies

Cytotoxicity evaluations on human cell lines (e.g., HEK-293 cells) have demonstrated that certain derivatives are non-toxic at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

4. Case Studies

Case Study 1: Antitubercular Activity
In a study investigating novel antitubercular agents, several derivatives of similar compounds were synthesized and tested against Mycobacterium tuberculosis. The most active compounds demonstrated significant inhibitory effects with IC90 values indicating effective concentrations for therapeutic use .

Case Study 2: Inhibition of NLRP3 Inflammasome
Another study focused on the anti-inflammatory potential of sulfamoyl-containing compounds, highlighting their ability to inhibit NLRP3 inflammasome activation in vitro. This suggests potential applications in treating chronic inflammatory conditions .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.
  • Receptor Binding : The trifluoromethyl group may enhance binding affinity to various receptors, facilitating its therapeutic effects.

6. Conclusion

This compound presents promising biological activities that warrant further investigation. Its synthesis and potential applications in antimicrobial and anti-inflammatory therapies highlight its significance in medicinal chemistry.

Data Summary Table

PropertyValue
Molecular FormulaC16H16F3N3O3SC_{16}H_{16}F_3N_3O_3S
Molecular Weight395.43 g/mol
Antimicrobial IC501.35 - 2.18 μM
Cytotoxicity (HEK-293 cells)Non-toxic
MechanismEnzyme inhibition, receptor binding

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